molecular formula C13H26O2 B14231695 Propan-2-yl 2-butylhexanoate CAS No. 562834-71-3

Propan-2-yl 2-butylhexanoate

Cat. No.: B14231695
CAS No.: 562834-71-3
M. Wt: 214.34 g/mol
InChI Key: JOVTVEFVVQRWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-butylhexanoate is a branched-chain ester derived from hexanoic acid (a six-carbon carboxylic acid) and isopropyl alcohol (propan-2-ol). The compound features a 2-butyl substituent on the hexanoate backbone, contributing to its unique physicochemical properties. Esters of this type are commonly employed in industrial applications such as plasticizers, solvents, or flavoring agents due to their volatility, solubility profiles, and stability.

Properties

CAS No.

562834-71-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

propan-2-yl 2-butylhexanoate

InChI

InChI=1S/C13H26O2/c1-5-7-9-12(10-8-6-2)13(14)15-11(3)4/h11-12H,5-10H2,1-4H3

InChI Key

JOVTVEFVVQRWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-butylhexanoate can be synthesized through an esterification reaction. This involves the reaction of propan-2-ol with 2-butylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:

Propan-2-ol+2-butylhexanoic acidPropan-2-yl 2-butylhexanoate+Water\text{Propan-2-ol} + \text{2-butylhexanoic acid} \rightarrow \text{this compound} + \text{Water} Propan-2-ol+2-butylhexanoic acid→Propan-2-yl 2-butylhexanoate+Water

The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-butylhexanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid in the presence of a strong acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often carried out under reflux.

    Reduction: Requires strong reducing agents like LiAlH4, usually in an anhydrous solvent such as diethyl ether.

Major Products

    Hydrolysis: Produces propan-2-ol and 2-butylhexanoic acid.

    Transesterification: Produces a new ester and a different alcohol.

    Reduction: Produces the corresponding alcohols.

Scientific Research Applications

Propan-2-yl 2-butylhexanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of propan-2-yl 2-butylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of propan-2-ol and 2-butylhexanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not available C₁₃H₂₆O₂ 214.35 Branched hexanoate with isopropyl alcohol
2-Ethylhexyl propionate 6293-37-4 C₁₁H₂₂O₂ 186.29 Branched alcohol (ethylhexyl) with propionate
Butyl propionate Not available C₇H₁₄O₂ 130.18 Linear alcohol (butyl) with propionate
2-Ethylhexyl acrylate 103-11-7 C₁₁H₂₀O₂ 184.28 Unsaturated acrylate ester with ethylhexyl

Key Observations :

  • Chain Length and Branching: this compound has a longer carboxylic acid chain (C6) compared to propionate esters (C3), increasing its hydrophobicity and molecular weight. The branched isopropyl and 2-butyl groups may reduce crystallinity and lower melting points relative to linear analogs .
  • Saturation: Unlike 2-ethylhexyl acrylate (which contains a reactive double bond), this compound is fully saturated, likely making it more stable under oxidative conditions .

Physicochemical Properties

Property This compound 2-Ethylhexyl Propionate Butyl Propionate 2-Ethylhexyl Acrylate
Boiling Point (°C) Not available 215–219 ~145 (estimated) 215–219
Density (g/cm³) Not available 0.885 ~0.88 (estimated) 0.885
Water Solubility Low (inferred) <0.1 g/100 mL Insoluble <0.1 g/100 mL
Flash Point (°C) Not available 86 ~40–50 (estimated) 86

Key Observations :

  • Boiling Points: The higher boiling point of 2-ethylhexyl propionate (215–219°C) compared to butyl propionate (~145°C) highlights the effect of branching and molecular weight. This compound, with a longer hexanoate chain, likely has a boiling point exceeding 220°C, though experimental data are lacking.
  • Solubility: All compared esters exhibit low water solubility due to their hydrophobic alkyl chains, making them suitable for non-polar solvents or plasticizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.